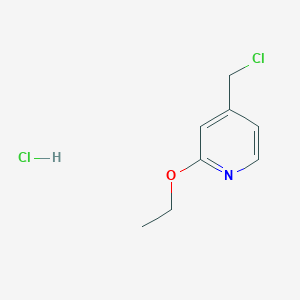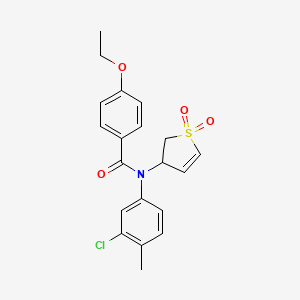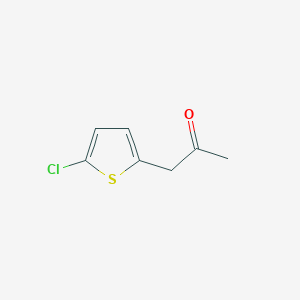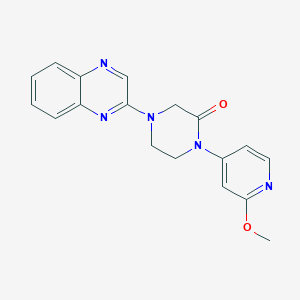
4-(Chloromethyl)-2-ethoxypyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-ethoxypyridine hydrochloride, also known as 4-Picolyl chloride hydrochloride, is a chemical compound with the empirical formula C6H6ClN·HCl and a molecular weight of 164.03 . It is often used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in the separation and purification of the peptide .
Synthesis Analysis
The synthesis of 4-(Chloromethyl)pyridine hydrochloride involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate under acidic conditions . This is followed by the reduction of the methyl pyridine-4-carboxylate to 4-pyridinemethanol . Finally, the 4-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 4-(chloromethyl)pyridine hydrochloride .Molecular Structure Analysis
The molecular structure of 4-(Chloromethyl)-2-ethoxypyridine hydrochloride is characterized by a pyridine ring with a chloromethyl group attached to the 4-position . The hydrochloride indicates the presence of an additional hydrogen chloride molecule .Physical And Chemical Properties Analysis
4-(Chloromethyl)-2-ethoxypyridine hydrochloride is a solid substance under normal conditions . It has a molecular weight of 164.03 and is hygroscopic . The melting point is reported to be between 166-173 °C .Applications De Recherche Scientifique
Cyclometalated Complexes Synthesis The synthesis of cyclometalated complexes of iridium(III) with functionalized 2,2'-bipyridines uses similar chemical precursors to 4-(chloromethyl)-2-ethoxypyridine hydrochloride. These complexes exhibit significant photophysical properties and redox behavior, which are essential for applications in light-emitting devices and as photocatalysts in organic synthesis (Neve et al., 1999).
Reactivity and Synthesis of Pyridine Derivatives A study on the reactivity and synthesis of 5-chloro-2,4-dihydroxypyridine, which shares a related chemical structure with 4-(chloromethyl)-2-ethoxypyridine hydrochloride, provides insights into the synthesis of pyridine derivatives. These derivatives are crucial for developing pharmaceuticals and agrochemicals (Kolder & Hertog, 2010).
Anticancer Agents Development In the context of anticancer research, derivatives of pyridine, similar to 4-(chloromethyl)-2-ethoxypyridine hydrochloride, have been synthesized and evaluated for their potential as anticancer agents. This research demonstrates the compound's utility in developing therapeutic agents targeting cancer cells (Temple et al., 1983).
Selective Solvent Extraction The compound's analogs have been applied in the selective solvent extraction of metals, such as palladium(II), rhodium(III), and platinum(IV), from hydrochloric acid solutions. This application is crucial for the purification and recycling of precious metals from industrial waste (Baba & Fukumoto, 1992).
Synthesis Improvement Improvements in the synthesis of related pyridine derivatives, like 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, indicate the continuous development of methodologies enhancing the efficiency and selectivity of chemical synthesis processes. Such improvements are beneficial for the large-scale production of fine chemicals (Liang, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
4-(chloromethyl)-2-ethoxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-2-11-8-5-7(6-9)3-4-10-8;/h3-5H,2,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZHDNKJBISDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2890608.png)

![N-(2-Amino-2-phenylethyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide;dihydrochloride](/img/structure/B2890612.png)
![5-[(4-Bromophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2890614.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2890615.png)
![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2890616.png)


![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2890622.png)
![Ethyl ({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate](/img/structure/B2890623.png)